molecular formula C11H13BrN4O B1488946 3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine CAS No. 2098063-78-4

3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine

Cat. No.: B1488946
CAS No.: 2098063-78-4
M. Wt: 297.15 g/mol
InChI Key: BHNQCUUDHQLXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine involves various chemical reactions. For instance, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The azide ion is a great nucleophile in S N 2 reactions, and organic azides can be reduced to primary amines, liberating N 2 in the process .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing both an azide group and a bromine atom. The azide group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .


Chemical Reactions Analysis

The chemical reactions of this compound are diverse. For example, the azide ion can be used as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN 3, and is an extremely good nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Scientific Research Applications

In Vivo Biodistribution and Pharmacokinetics

A study on azidothymidine diastereomers, closely related to azetidine derivatives, explored their in vivo biodistribution, pharmacokinetic parameters, and brain uptake in mice. These compounds were evaluated as potential prodrugs of azidothymidine (AZT), a notable antiretroviral medication. The research found that specific diastereomers demonstrated rapid conversion to AZT in vivo, suggesting their potential use for enhanced drug delivery and efficacy in anti-AIDS treatments (Wang et al., 1996).

Synthesis of Chiral Azetidines

Another study focused on the synthesis of chiral tetrasubstituted azetidines, demonstrating a method to achieve high yield and stereocontrol. This research outlines a copper(I)-catalyzed process that could be utilized in creating complex azetidine derivatives with potential applications in drug development and synthesis of bioactive molecules (Marichev et al., 2019).

Antibacterial Azetidinyl Derivatives

Research into substituted azetidinyloxy acetic acids has shown significant activity predominantly against Gram-negative bacteria, pointing towards the role of azetidine derivatives in developing new classes of antibiotics (Woulfe & Miller, 1985).

Antiviral Applications

Azetidine derivatives have been studied for their antiviral activities, notably against HIV-1 and HBV. A specific class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers was investigated for their potential as anti-AIDS drugs, showing promising results in enhancing drug properties such as lipophilicity and brain delivery, which are crucial for antiviral efficacy (Kumar et al., 1994).

Quinolone Antibiotics Synthesis

Utilizing azetidine derivatives, research has been conducted on the synthesis of new quinolone antibiotics, which are crucial in combating resistant bacterial strains. This study demonstrates the versatility of azetidine derivatives in synthesizing compounds with enhanced antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Ikee et al., 2008).

Properties

IUPAC Name

3-azido-1-[(5-bromo-2-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)5-16-6-10(7-16)14-15-13/h2-4,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQCUUDHQLXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine
Reactant of Route 3
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine
Reactant of Route 6
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.